Glucagon-like peptide II
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSALRJGPBVBQU-PKQQPRCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CN=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C165H254N44O55S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237869 | |
| Record name | Glucagon-like peptide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3766.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89750-15-2, 223460-79-5 | |
| Record name | Glucagon-like peptide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089750152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon-like peptide II | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12788 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glucagon-like peptide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physiological and Biological Actions of Glucagon Like Peptide Ii
The GLP-2 Receptor (GLP-2R)
The actions of GLP-2 are mediated through a single, specific G protein-coupled receptor known as the GLP-2 receptor (GLP-2R). This receptor is a member of the glucagon-secretin receptor family. In humans, the gene for GLP-2R is located on chromosome 17.
Tissue Distribution of GLP-2R
The expression of the GLP-2R is predominantly found in the gastrointestinal tract and the central nervous system. Within the gut, GLP-2R mRNA transcripts have been identified in the stomach, small intestine, and colon. Interestingly, the cellular localization of the receptor has been a subject of some debate. In humans, the GLP-2R has been localized to enteroendocrine cells, while in rodents, it is found in enteric neurons and subepithelial myofibroblasts, but not directly on the intestinal epithelial cells that undergo proliferation. This suggests that many of the effects of GLP-2 are indirect, mediated by secondary factors released from the cells that express the receptor.
Signaling Pathways
Upon activation, the GLP-2R triggers several intracellular signaling pathways. The primary and most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
cAMP-Dependent Pathways
The rise in cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors, which then modulate gene expression. This pathway is believed to be a key mediator of many of GLP-2's effects, including cell proliferation and survival.
Other Signaling Cascades
In addition to the cAMP/PKA pathway, GLP-2R activation has been shown to involve other signaling molecules. These include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and JNK1/2. These pathways are also known to play critical roles in cell growth, differentiation, and survival. The activation of these multiple signaling cascades allows for the diverse and complex biological responses to GLP-2.
Effects on Gene Expression
The activation of the aforementioned signaling pathways culminates in changes in the expression of specific genes that are responsible for the physiological actions of GLP-2.
Regulation of Pro-proliferative and Anti-apoptotic Genes
GLP-2 signaling leads to the upregulation of genes that promote cell proliferation and the downregulation of genes that induce apoptosis. This includes the induction of immediate early genes like c-fos and c-jun, which are known to be involved in cell cycle progression.
Induction of Growth Factor Expression
A crucial aspect of GLP-2's mechanism is its ability to induce the expression and release of other growth factors from the cells expressing its receptor. For instance, GLP-2 has been shown to stimulate the synthesis and secretion of Insulin-like Growth Factor-1 (IGF-1). These secondary growth factors can then act on the intestinal epithelial cells to directly stimulate their growth and survival. This indirect mechanism explains how GLP-2 can have such a profound effect on the intestinal epithelium without its receptor being present on the epithelial cells themselves in some species. RNA sequencing studies have identified numerous differentially expressed genes in response to GLP-2 analogs, highlighting the peptide's broad impact on cellular processes.
The intricate mechanism of action of GLP-2, involving a specific receptor, multiple signaling pathways, and the regulation of a wide array of genes, underscores its importance as a key regulator of intestinal health. The table below provides a summary of the key components of GLP-2's mechanism of action.
Table 3: Key Components of GLP-2's Mechanism of Action
| Component | Description |
|---|---|
| Receptor | GLP-2 Receptor (GLP-2R), a G protein-coupled receptor. |
| Primary Signaling Pathway | Activation of adenylyl cyclase, leading to increased intracellular cAMP and PKA activation. |
| Other Signaling Pathways | PI3K/Akt and MAPK (ERK1/2, JNK1/2) cascades. |
| Key Gene Expression Changes | Upregulation of pro-proliferative genes (e.g., c-fos, c-jun), downregulation of pro-apoptotic genes, and induction of growth factors (e.g., IGF-1). |
Rodent Models of Bone Disorders (e.g., Postmenopausal Osteoporosis)
Rodent models, particularly those involving ovariectomized (OVX) animals, are standard for investigating postmenopausal osteoporosis and have been instrumental in elucidating the effects of Glucagon-like peptide-2 (GLP-2) on bone health. nih.govnih.gov These models simulate the estrogen-deficient state of postmenopause, leading to bone loss and microarchitectural deterioration. nih.gov
In one key study using ovariectomized Sprague-Dawley rats, treatment with GLP-2 demonstrated a positive impact on bone health by promoting bone formation and inhibiting bone resorption. nih.gov Analysis via micro-computed tomography (μ-CT) and bone histomorphometry revealed significant improvements in bone parameters in the GLP-2 treated group compared to the untreated OVX group. nih.gov The treatment led to an increase in bone mineral density (BMD), bone volume relative to total volume (BV/TV), trabecular number (Tb. N), and connectivity density (Conn. D). nih.gov Histological analysis further supported these findings, showing an increase in osteoblast numbers (Ob. N), bone formation rate (BFR), and mineral apposition rate (MAR). nih.gov Conversely, parameters associated with bone resorption and fat infiltration in the marrow, such as adipocyte volume relative to marrow volume (AV/MV), osteoclast number (Oc. N), and osteoclast surface (Oc. S), were significantly decreased with GLP-2 administration. nih.gov The study also noted a decrease in serum levels of inflammatory markers TNF-α, IL-1β, and IL-6, alongside an increase in TGF-β. nih.gov
| Parameter Category | Parameter | Effect of GLP-2 Treatment Compared to OVX Control |
|---|---|---|
| Micro-CT Analysis | Bone Mineral Density (BMD) | Increased |
| Bone Volume/Total Volume (BV/TV) | Increased | |
| Trabecular Number (Tb. N) | Increased | |
| Connectivity Density (Conn. D) | Increased | |
| Bone Histomorphometry | Osteoblast Number (Ob. N) | Increased |
| Bone Formation Rate (BFR) | Increased | |
| Mineral Apposition Rate (MAR) | Increased | |
| Osteoclast Number (Oc. N) | Decreased | |
| Osteoclast Surface (Oc. S) | Decreased |
However, research using a long-acting, enzyme-resistant form of GLP-2, (Gly2)GLP-2, in a mouse model of ovariectomy-induced bone fragility yielded different outcomes. nih.govmedicalindependent.ie While in vitro experiments showed that (Gly2)GLP-2 could enhance bone matrix gene expression and reduce the formation of osteoclasts, the in vivo study did not find a significant improvement in bone strength or microarchitecture in the treated mice. nih.gov Despite the lack of effect on mechanical properties like ultimate load and stiffness, analysis of the bone tissue material revealed that (Gly2)GLP-2 did increase collagen maturity and alter the phosphate-to-amide ratio. nih.gov This suggests that while native GLP-2 shows promise, the effects of its analogues may vary and not always translate to improved bone strength in models of bone fragility. nih.govmedicalindependent.ie
| Analysis Type | Finding | Outcome |
|---|---|---|
| In Vitro | Bone Matrix Deposition & Quality | Enhanced |
| Osteoclast Formation | Reduced | |
| In Vivo (Bone Strength & Microarchitecture) | Femur & Vertebrae Strength | Not Improved |
| Bone Microarchitecture | Not Improved | |
| In Vivo (Bone Tissue Composition) | Collagen Maturity | Increased |
Beyond models of postmenopausal osteoporosis, the role of GLP-2 has also been explored in age-related bone loss using the senescence-accelerated mouse prone 6 (SAMP6) model. karger.comnih.gov In these mice, a six-week treatment with GLP-2 attenuated bone loss, increased bone mineral density, and improved the microarchitecture of the femur. karger.comnih.gov Interestingly, this effect was attributed to enhanced osteogenic activities, as evidenced by a significant increase in the bone formation marker alkaline phosphatase (ALP), while the bone resorption marker CTX-1 was not significantly altered. karger.com This suggests that in senile osteoporosis models, GLP-2's primary benefit may come from promoting bone formation rather than inhibiting resorption. karger.com
Further research has explored the potential of unimolecular dual agonists that target both the GLP-2 receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor. biorxiv.org In a mouse model of ovariectomy-induced bone fragility, a dual GIP/GLP-2 analogue prevented excessive degradation of trabecular bone. biorxiv.org It also enhanced the material properties of the bone's extracellular matrix by increasing enzymatic collagen crosslinking. biorxiv.org
While Glucagon-like peptide-2 (GLP-2) is primarily recognized for its effects on the gastrointestinal tract, a growing body of research has highlighted its presence and functional role within the central nervous system (CNS). wikipedia.orgglucagon.com Animal models have been instrumental in elucidating the neuroprotective and modulatory effects of GLP-2, suggesting its potential relevance in the context of neurodegenerative diseases and other CNS disorders. nih.govthieme-connect.com
Animal Models for CNS and Neurodegenerative Studies
Preclinical research using various animal models has demonstrated that GLP-2 and its analogues can exert significant neuroprotective effects. wikipedia.orgthieme-connect.com These studies often involve inducing specific pathological conditions in rodents, such as neuroinflammation, ischemia, or neurotoxicity, to investigate the therapeutic potential of GLP-2. nih.govthieme-connect.com
In mouse models, GLP-2 has been shown to possess antidepressant-like effects. wikipedia.orgnih.gov For instance, studies have utilized the forced-swim test and tail suspension test in both naïve and adrenocorticotropic hormone (ACTH)-treated mice, which serve as models for depression. nih.gov The administration of GLP-2 derivatives demonstrated a reduction in immobility time, indicative of an antidepressant effect. nih.gov Furthermore, research has focused on developing non-invasive delivery methods, such as intranasal administration of modified GLP-2 peptides, to effectively target the brain and has shown similar efficacy to more invasive methods in mouse models of depression. nih.govdrugtargetreview.com
The neuroprotective properties of GLP-2 extend to models of neurodegeneration. In a mouse model of Parkinson's disease induced by the neurotoxin 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), treatment with a protease-resistant GLP-2 analogue, [Gly2]GLP-2, improved motor deficits, protected dopaminergic neurons, and reduced neuroinflammation. dntb.gov.uanih.gov Specifically, the treatment attenuated the activation of microglia and decreased the expression of pro-inflammatory cytokines like interleukin-1β. dntb.gov.uanih.gov The GLP-2 analogue also mitigated mitochondrial dysfunction induced by MPTP in the substantia nigra. dntb.gov.uaresearchgate.net
Models of Alzheimer's disease and cognitive decline have also been employed. nih.govthieme-connect.com In mice with neuroinflammation induced by lipopolysaccharides, GLP-2 was found to protect and improve memory function. nih.gov Similarly, a long-acting GLP-2 analogue, teduglutide (B13365), was shown to reduce neuroinflammation, oxidative stress, and apoptosis in the brains of high-fat diet-fed mice, a model that can mimic some aspects of neurodegeneration. nih.gov GLP-2 has also demonstrated protective effects in models of sporadic Alzheimer's disease induced by streptozotocin (B1681764) and in models of vascular dementia and chronic cerebral hypoperfusion. thieme-connect.com
The mechanisms underlying these neuroprotective effects are multifaceted. In cultured rat astrocytes, GLP-2 stimulates cell proliferation. glucagon.com In hippocampal cells, GLP-2 can reduce glutamate-induced cell death through a cAMP-dependent pathway. glucagon.comoup.com Studies also indicate that GLP-2 can prevent the loss of myenteric neurons in mice treated with cisplatin, a chemotherapeutic agent known to cause neuropathy, suggesting a broader neuroprotective role beyond the CNS. mdpi.com
The following table summarizes key findings from animal model studies investigating the role of GLP-2 in the CNS.
An In-Depth Look at Glucagon-like Peptide-2
Glucagon-like peptide-2 (GLP-2) is a crucial hormone derived from the proglucagon gene, playing a significant role in intestinal function and health. This article explores the multifaceted nature of GLP-2, from its molecular origins to its potential therapeutic applications, with a specific focus on the research models that have been instrumental in understanding its physiological importance.
1 5.4. Advanced Analytical and Imaging Techniques
Development of Long-Acting GLP-2 Analogs
The development of GLP-2-based therapies has focused on creating analogs with longer half-lives to allow for less frequent administration. Teduglutide (B13365) was an early success in this area, enabling once-daily dosing. acs.orgjci.org Further research is exploring even longer-acting formulations.
Two such analogs, glepaglutide and apraglutide, have been developed for less frequent, such as once-weekly, dosing and have undergone phase III clinical trials for the treatment of SBS. nih.govresearchgate.net Another approach involves fusing the GLP-2 analog to a large, unstructured recombinant polypeptide (XTEN), creating a molecule like GLP2-2G-XTEN. plos.org This modification significantly increases the in vivo exposure and has shown efficacy in animal models of Crohn's disease with less frequent dosing compared to the peptide alone. plos.org
Table 1: Investigational Long-Acting GLP-2 Analogs
| Analog Name | Proposed Dosing Frequency | Development Stage (as of recent reports) | Key Feature |
|---|---|---|---|
| Glepaglutide | Once-weekly | Phase III Clinical Trials nih.govresearchgate.net | Long-acting formulation |
| Apraglutide | Once-weekly | Phase III Clinical Trials nih.govresearchgate.net | Long-acting formulation |
| GLP2-2G-XTEN | Less frequent than daily | Preclinical plos.org | Fused to XTEN polypeptide for extended half-life |
Exploration of Alternative Delivery Methods
Currently, GLP-2 analogs like teduglutide are administered via subcutaneous injection. nih.govnih.gov While effective, this method can be a burden for patients requiring long-term therapy. Consequently, research into alternative, non-invasive delivery methods is an area of interest, though it remains in early exploratory stages. The development of oral formulations for peptide-based drugs like GLP-2 analogs presents significant challenges due to their degradation in the gastrointestinal tract and poor absorption. Overcoming these hurdles is a key focus of ongoing pharmaceutical research to improve patient convenience and adherence to therapy.
21 6.4. Emerging Research Areas and Novel Therapeutic Avenues
Role in Intestinal Diseases
Given its potent intestinotrophic and barrier-enhancing functions, GLP-2 is highly relevant in diseases characterized by mucosal injury and malabsorption.
Short Bowel Syndrome (SBS): In SBS, which results from the surgical removal of a large portion of the small intestine, GLP-2 promotes the adaptive growth of the remaining intestine, improving its absorptive capacity and reducing dependence on parenteral nutrition. creative-diagnostics.comnih.gov Studies in patients with SBS have shown that GLP-2 treatment improves energy absorption and nutritional status. nih.gov
Inflammatory Bowel Disease (IBD): In conditions like Crohn's disease and ulcerative colitis, which involve chronic intestinal inflammation and mucosal damage, GLP-2 shows therapeutic potential. umk.pld-nb.info In animal models of colitis, GLP-2 administration reduces the extent of mucosal damage, improves histological scores, and promotes repair. d-nb.infonih.gov Circulating levels of bioactive GLP-2 have been found to be elevated in patients with active IBD, suggesting it is part of the body's natural adaptive response to intestinal injury. physiology.org
Regulation of Bone Metabolism
An extra-intestinal role for GLP-2 has been identified in the regulation of bone metabolism, forming part of a "gut-bone" axis. nih.govhormones.gr Studies in postmenopausal women have shown that administration of GLP-2 can reduce bone resorption, a key process in the development of osteoporosis. glucagon.comhormones.gr This effect appears to be dose-dependent. medicalindependent.ie The mechanism is not fully elucidated but may involve a reduction in osteoclast activity. frontiersin.org While GLP-2 receptors have been detected on osteoclast and osteoblast precursor cell lines, the effect may also be indirect, potentially mediated by other hormones like parathyroid hormone (PTH). hormones.grmedicalindependent.iefrontiersin.org
Central Nervous System Effects
GLP-2 and its receptor are expressed in the central nervous system, including the hypothalamus and other brain regions. glucagon.comglucagon.com Research suggests that GLP-2 has neuroprotective properties. In cell culture models, GLP-2 has been shown to protect hippocampal neurons from glutamate-induced cell death. glucagon.com Furthermore, GLP-2 may have neurogenic effects, as it has been observed to stimulate the proliferation of cultured astrocytes. glucagon.com Centrally administered GLP-2 can also inhibit food intake in rodents, suggesting a role in the regulation of energy balance, although this effect is not seen with peripheral administration in humans. nih.govglucagon.com
Receptor desensitization is a common physiological mechanism that prevents overstimulation of a cell by a continuous or high concentration of a ligand. For GPCRs like the GLP-2R, this process typically involves receptor phosphorylation, uncoupling from G-proteins, and subsequent internalization into the cell. While specific research on GLP-2R desensitization is less extensive than for its counterpart, the GLP-1 receptor, it is a critical process for modulating the duration and intensity of GLP-2 signaling.
The physiological significance of GLP-2R desensitization is to ensure a controlled and appropriate response to the pulsatile secretion of GLP-2 that occurs after meals. A sustained, high-level activation of the receptor without desensitization could potentially lead to aberrant cell growth or other adverse effects. By internalizing and then either recycling the receptor back to the surface or targeting it for degradation, the cell can reset its sensitivity to GLP-2, allowing it to respond effectively to subsequent nutrient-stimulated surges of the hormone. This regulatory feedback loop is crucial for maintaining normal intestinal homeostasis and the controlled adaptive growth responses mediated by GLP-2.
Further Investigation into Glucagon-like Peptide II's Modulatory Effects on Gut Microbiota
The gut microbiota itself can influence the secretion of GLP-2. mdpi.com Metabolites produced by certain gut bacteria, particularly from the fermentation of dietary fibers like prebiotics, can stimulate enteroendocrine L-cells to release GLP-2. mdpi.comwjgnet.com For instance, studies in obese mice have shown that treatment with prebiotics like oligofructose not only increased the population of beneficial bacteria such as Bifidobacterium but also enhanced GLP-2 secretion. bmj.comoup.com This increase in endogenous GLP-2 was linked to improved gut barrier function and reduced systemic inflammation. bmj.comoup.com
Conversely, GLP-2 signaling exerts a significant modulatory effect on the composition and diversity of the gut microbiota. The hormone's primary role in maintaining the integrity of the intestinal barrier is a key mechanism. bmj.comnih.gov By promoting the health and proliferation of intestinal epithelial cells, GLP-2 helps to create a stable and favorable environment for symbiotic bacteria while limiting the translocation of inflammatory microbial products like lipopolysaccharide (LPS) into circulation. nih.govbmj.com
In the context of inflammatory bowel disease, such as ulcerative colitis (UC), the gut microbiota is often characterized by reduced diversity and an imbalance in bacterial composition. frontiersin.org Patients with UC have been observed to have lower serum levels of GLP-2, which correlates with reduced microbiota diversity and abundance. nih.gov Studies in mouse models of colitis have shown that administration of GLP-2 can reduce colonic inflammation by mechanisms that include modulating the intestinal flora. frontiersin.org Treatment with GLP-2 increased the diversity of the microbiota and the abundance of dominant, potentially beneficial, species. frontiersin.orgnih.gov One study found that GLP-2 expression was positively correlated with the diversity of intestinal flora. frontiersin.org
The following tables summarize findings from studies investigating the effects of GLP-2 on gut microbiota composition.
Table 1: Effect of GLP-2 Treatment on Gut Microbiota in Aging Rats
This table summarizes the observed changes in the relative abundance of specific bacterial genera in young and aged rats following treatment with GLP-2, as described in research studies. nih.gov
| Bacterial Genus | Effect in Young Rats | Effect in Aged Rats | Potential Significance |
| Lactobacillus | Increased | No significant change | Considered a probiotic, beneficial for gut health. |
| Bifidobacterium | Increased | No significant change | Considered a probiotic, beneficial for gut health. |
| Pathogenic Genera | Reduced | Significantly Reduced | Reduction in potentially harmful bacteria. |
| Potential Benefit Bacteria | No significant change | Increased | Increase in bacteria with potential health benefits. |
Table 2: GLP-2 and Microbiota Changes in Experimental Colitis
This table outlines the effects of GLP-2 on the gut microbiota in a mouse model of Dextran Sodium Sulfate (DSS)-induced ulcerative colitis. frontiersin.org
| Microbiota Parameter | Observation in Colitis Model | Effect of GLP-2 Treatment |
| Overall Diversity | Reduced | Increased |
| Species Composition | Imbalanced | Modulated towards a healthier profile |
| Dominant Species | Altered | Increased abundance |
| Correlation | Negative correlation between inflammation markers (NF-κB, STAT3) and flora diversity. | Positive correlation between GLP-2 expression and flora diversity. |
Expanding Understanding of this compound's Neuroendocrine Actions and Gut-Brain Axis Interactions
Emerging research is continually broadening our comprehension of Glucagon-like peptide-2 (GLP-2) beyond its well-established intestinal trophic effects, increasingly focusing on its intricate neuroendocrine roles and its participation in the gut-brain axis. glucagon.comphysiology.org This peptide, co-secreted with glucagon-like peptide-1 (GLP-1) from intestinal L-cells and produced by neurons in the central nervous system, is now recognized as a key signaling molecule in the complex communication network between the gut and the brain. physiology.orgwikipedia.org
The gut-brain axis is a bidirectional communication system that regulates various physiological processes, including food intake, energy homeostasis, and gastrointestinal motility. nih.govnih.gov GLP-2 appears to be a significant player in this axis, acting as both a hormone and a neurotransmitter. mdpi.comnih.gov Its receptors (GLP-2R) are found not only in the gastrointestinal tract but also in various regions of the brain, particularly the hypothalamus, which is a critical control center for appetite and metabolism. physiology.orgoup.com
Research indicates that central administration of GLP-2 can suppress food intake in animal models, suggesting a direct role in satiety signaling within the brain. nih.govoup.com This effect is thought to be mediated through the activation of specific neuronal populations in the hypothalamus. oup.com For instance, studies have shown that GLP-2 can activate pro-opiomelanocortin (POMC) neurons, which are known to have anorexigenic (appetite-suppressing) effects. physiology.orgnih.gov Deletion of the GLP-2 receptor in these neurons leads to overeating (hyperphagia) in mice. nih.gov
Furthermore, GLP-2's influence extends to the modulation of various neuropeptides involved in appetite regulation. Central administration of a degradation-resistant GLP-2 analog in mice has been shown to increase the expression of c-Fos, a marker of neuronal activation, in several hypothalamic nuclei, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), dorsomedial hypothalamus (DMH), and ventromedial hypothalamus (VMH). oup.com This activation is associated with changes in the expression of neuropeptides such as neurotensin (B549771) and ghrelin. oup.com
The interaction of GLP-2 with the gut-brain axis also involves the modulation of gastrointestinal motility. GLP-2 can inhibit gastric emptying, which may contribute to feelings of fullness and satiety by prolonging the presence of food in the stomach. mdpi.comnews-medical.net This action is likely mediated through both central and peripheral pathways, including the vagus nerve, a key component of the gut-brain communication network. nih.govnews-medical.net GLP-2 has been shown to activate the vagal afferent pathway, which transmits signals from the gut to the brain. nih.gov
The neuroprotective effects of GLP-2 represent another significant area of research. Studies have demonstrated that GLP-2 can protect neurons from apoptosis (programmed cell death), suggesting a potential therapeutic role in neurodegenerative conditions. glucagon.com This neuroprotective action has been observed in cultured hippocampal cells. glucagon.com
The intricate interplay between GLP-2, the gut microbiota, and the gut-brain axis is also a burgeoning field of study. Alterations in the gut microbiota can influence the secretion of GLP-2, which in turn can affect satiety signals and energy balance. mdpi.comnews-medical.net For example, certain prebiotics and probiotics have been shown to increase GLP-2 levels. mdpi.com
While the anorectic effects of centrally administered GLP-2 are evident in animal studies, the impact of peripherally administered GLP-2 on appetite in humans has yielded conflicting results, highlighting the need for further investigation. mdpi.comnews-medical.net
The table below summarizes key research findings on the neuroendocrine actions of GLP-2 and its role in the gut-brain axis.
| Research Area | Key Findings | Model System | Reference |
|---|---|---|---|
| Appetite Regulation | Central administration of a GLP-2 analog suppressed food and water intake. | Mice | oup.com |
| Neuronal Activation | Central GLP-2 administration induced c-Fos expression in hypothalamic nuclei (ARC, PVN, DMH, VMH). | Mice | oup.com |
| Neuropeptide Modulation | GLP-2 treatment increased neurotensin and ghrelin mRNA levels in the hypothalamus. | Mice | oup.com |
| Gastrointestinal Motility | GLP-2 inhibits gastric emptying. | Pigs, Humans | mdpi.com |
| Gut-Brain Communication | GLP-2 activates the vagal afferent pathway. | Rodents | nih.gov |
| Neuroprotection | GLP-2 exerts anti-apoptotic effects on cultured hippocampal cells. | Rodent cell culture | glucagon.com |
| POMC Neuron Activation | GLP-2R deletion in POMC neurons leads to hyperphagia. | Mice | nih.gov |
Q & A
Q. What are the structural characteristics of GLP-II, and how do they influence its receptor binding and functional specificity?
GLP-II is a 34-amino acid peptide derived from proglucagon processing, with a primary sequence critical for receptor interaction. Its structure includes conserved residues (e.g., His¹, Asp³, and Arg³³) that stabilize receptor binding via hydrophobic and electrostatic interactions . Methodologically, structural analysis employs:
Q. How is GLP-II synthesized and purified for experimental use, and what quality controls ensure peptide integrity?
Synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification (>95% purity) . Key steps include:
Q. What are the primary physiological roles of GLP-II, and how do they differ from GLP-I?
GLP-II primarily regulates intestinal growth, nutrient absorption, and mucosal integrity, contrasting with GLP-I’s roles in insulin secretion and appetite suppression . Experimental differentiation involves:
- Tissue-specific receptor knockout models (e.g., GLP-2R⁻/⁻ mice) to isolate gut-specific effects.
- Co-secretion studies using ELISA to measure GLP-I/GLP-2 ratios in L-cell secretions .
Advanced Research Questions
Q. What experimental models are optimal for studying GLP-II’s therapeutic potential in gastrointestinal disorders?
Preclinical models include:
- Short bowel syndrome (SBS) : Resection-induced atrophy in rodents, assessing villus height/crypt depth via histology .
- Chemotherapy-induced mucositis : Murine models treated with 5-FU, evaluating GLP-2’s anti-apoptotic effects via TUNEL assays .
- Table 1 : Comparison of models and endpoints.
| Model | Endpoint | Method |
|---|---|---|
| SBS (rodent) | Villus height, nutrient absorption | Histology, D-xylose assay |
| IBD (DSS-induced colitis) | Inflammatory cytokines (IL-6, TNF-α) | Luminex multiplex assays |
Q. How do discrepancies between in vitro and in vivo data on GLP-II’s mechanisms arise, and how can they be resolved?
Contradictions often stem from:
- Pharmacokinetic variability : Rapid degradation by DPP-IV in vivo vs. stable conditions in vitro .
- Compensatory pathways : Redundant gut trophic factors (e.g., IGF-1) masking GLP-2 effects in knockout models. Resolution strategies :
- Use DPP-IV inhibitors (e.g., sitagliptin) to prolong GLP-2 half-life .
- Multi-omics integration (transcriptomics/proteomics) to identify confounding pathways .
Q. What are the challenges in designing dual GLP-I/GLP-II receptor agonists, and how can structural insights guide optimization?
Dual agonists must balance receptor affinity without cross-activation side effects. Approaches include:
- Chimeric peptide design : Grafting glucagon-derived residues into exendin-4 scaffolds .
- Table 2 : SAR analysis of hybrid peptides.
| Modification | GLP-1R Activity | GLP-2R Activity | Metabolic Stability |
|---|---|---|---|
| Exendin-4 backbone | High | Low | Moderate |
| Glucagon hybrid (Residues 10-21) | Moderate | High | Low |
Q. How can researchers address conflicting data on GLP-II’s role in neoplasia risk during long-term therapy?
Studies report mixed results on intestinal hyperplasia and tumorigenesis . Methodological considerations:
- Longitudinal monitoring : Colonoscopy/histopathology in preclinical models over 12+ months.
- Pathway analysis : Focus on β-catenin and Akt/mTOR signaling via Western blot/IHC .
- Risk mitigation : Dose titration and intermittent dosing regimens in clinical trials .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
